molecular formula C9H8FNO B2359520 N-(2-fluorophenyl)acrylamide CAS No. 519004-34-3

N-(2-fluorophenyl)acrylamide

Cat. No. B2359520
Key on ui cas rn: 519004-34-3
M. Wt: 165.167
InChI Key: UELRBMZOMHKBJD-UHFFFAOYSA-N
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Patent
US08716312B2

Procedure details

To a solution of acryloyl chloride (0.70 mL, 8.63 mmol) and sodium phosphate dibasic (2.45 g, 17.26 mmol) in anhydrous methylene chloride (18.0 mL) at 0° C. was added dropwise 2-fluoroaniline (0.834 mL, 8.63 mmol). The reaction mixture was stirred at room temperature for 12 h. It was then filtered over a celite pad, washed with methylene chloride (50 mL) and concentrated to afford N-(2-fluorophenyl)acrylamide (C-4) as a white solid (0.959 g, 68% yield). MS (M+1): m/e 166. This material was used for the next step with no additional purification.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
sodium phosphate dibasic
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0.834 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].OP([O-])([O-])=O.[Na+].[Na+].[F:13][C:14]1[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=1[NH2:16]>C(Cl)Cl>[F:13][C:14]1[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=1[NH:16][C:1](=[O:4])[CH:2]=[CH2:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
sodium phosphate dibasic
Quantity
2.45 g
Type
reactant
Smiles
OP(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.834 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
18 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered over a celite pad
WASH
Type
WASH
Details
washed with methylene chloride (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.959 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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